molecular formula C11H15BN2O5 B13411857 4-(Tert-butylcarbamoyl)-2-nitrophenylboronic acid

4-(Tert-butylcarbamoyl)-2-nitrophenylboronic acid

Cat. No.: B13411857
M. Wt: 266.06 g/mol
InChI Key: NUCRCWXGSWFHDZ-UHFFFAOYSA-N
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Description

4-(Tert-butylcarbamoyl)-2-nitrophenylboronic acid is a boronic acid derivative with the molecular formula C11H16BNO3. This compound is known for its applications in organic synthesis, particularly in the formation of boronic esters, which are useful intermediates in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butylcarbamoyl)-2-nitrophenylboronic acid typically involves the reaction of 4-nitrophenylboronic acid with tert-butyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene or acetonitrile. The reaction mixture is heated to reflux, and the progress is monitored using techniques such as thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butylcarbamoyl)-2-nitrophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Tert-butylcarbamoyl)-2-nitrophenylboronic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and as a tool in biochemical assays.

    Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 4-(tert-butylcarbamoyl)-2-nitrophenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the formation of boronic esters and in biochemical assays where it can bind to specific biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Tert-butylcarbamoyl)-2-nitrophenylboronic acid is unique due to the presence of both the nitro and tert-butylcarbamoyl groups, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in specific synthetic applications and research contexts .

Properties

Molecular Formula

C11H15BN2O5

Molecular Weight

266.06 g/mol

IUPAC Name

[4-(tert-butylcarbamoyl)-2-nitrophenyl]boronic acid

InChI

InChI=1S/C11H15BN2O5/c1-11(2,3)13-10(15)7-4-5-8(12(16)17)9(6-7)14(18)19/h4-6,16-17H,1-3H3,(H,13,15)

InChI Key

NUCRCWXGSWFHDZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)NC(C)(C)C)[N+](=O)[O-])(O)O

Origin of Product

United States

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